Acetylpheneturide is synthesized primarily from pheneturide through a reaction with acetic anhydride. This compound falls under the category of pharmaceuticals and is noted for its potential applications in medicinal chemistry, particularly in the modulation of neuronal activity.
The synthesis of acetylpheneturide involves a straightforward method where pheneturide reacts with acetic anhydride. The typical procedure includes:
In industrial settings, this synthesis can be scaled up while maintaining similar conditions, ensuring that the quality of the final product remains high.
The molecular structure of acetylpheneturide can be described using various structural representations:
The compound features:
The presence of multiple functional groups allows acetylpheneturide to participate in various chemical reactions, enhancing its utility in synthetic chemistry and pharmaceutical applications.
Acetylpheneturide can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions.
Acetylpheneturide exhibits its pharmacological effects primarily through modulation of neuronal excitability. Its mechanism of action involves:
This mechanism highlights its potential therapeutic applications in neurology and psychiatry.
Acetylpheneturide possesses distinct physical and chemical properties that are relevant for its application:
These properties are crucial for determining how acetylpheneturide can be effectively utilized in both laboratory settings and clinical applications.
Acetylpheneturide has several significant applications:
The systematic IUPAC name for acetylpheneturide is N-(acetylcarbamoyl)-2-phenylbutanamide, reflecting its core structural elements: a 2-phenylbutanamide chain linked to an acetylcarbamoyl (N-acetylurea) group [5] [7]. This nomenclature adheres to standard rules by prioritizing the phenylbutanamide moiety as the parent chain and designating the acetylurea substituent as a carbamoyl derivative.
Acetylpheneturide is also recognized by several synonyms across chemical and pharmacological literature:Table 1: Synonyms of Acetylpheneturide
Synonym | Source/Context |
---|---|
3-Acetyl-1-(2-phenylbutanoyl)urea | Systematic variant [7] |
Crampol | Brand name [7] |
P-3981 | Experimental code [7] |
N-Acetyl-N'-(2-phenylbutyryl)urea | Alternative systematic form [7] |
These names highlight its identity as a 1,3-disubstituted urea derivative [3].
Acetylpheneturide has the molecular formula C₁₃H₁₆N₂O₃, confirmed through elemental analysis and mass spectrometry [1] [5]. This formula corresponds to a molecular weight of 248.28 grams per mole [1] [5]. The percent composition is carbon (62.89%), hydrogen (6.50%), nitrogen (11.28%), and oxygen (19.33%) [1].
Table 2: Atomic Composition and Mass
Element | Atom Count | Contribution (g/mol) | Percentage |
---|---|---|---|
Carbon (C) | 13 | 156.17 | 62.89% |
Hydrogen (H) | 16 | 16.13 | 6.50% |
Nitrogen (N) | 2 | 28.01 | 11.28% |
Oxygen (O) | 3 | 48.00 | 19.33% |
The molecular structure of acetylpheneturide contains a single chiral center at the alpha-carbon of the 2-phenylbutanamide group (Figure 1). Despite this, the compound is typically synthesized and administered as a racemic mixture [3]. The absence of stereospecific synthesis or resolution methods in the literature implies no clinically significant differences in the anticonvulsant activity between enantiomers. The molecule exhibits no inherent optical activity in its standard form due to racemization [3]. Computational models confirm that steric effects from the phenyl and ethyl substituents minimally impact the conformational flexibility of the acylurea backbone [8].
Acetylpheneturide belongs to the acylurea class of anticonvulsants, formally categorized as N-acylureas (or ureides) [3]. Structurally, it is a straight-chain derivative of urea, where two nitrogen atoms are acylated: one with an acetyl group (-COCH₃) and the other with a 2-phenylbutyryl group (-COCH(C₂H₅)C₆H₅) [3] [5]. This linear configuration makes it a ring-opened analogue of hydantoins (e.g., phenytoin), as illustrated by the shared R₁-C-NH-C(O)-NH-C(O)-R₂ backbone [3]. Unlike cyclic hydantoins, acylureas like acetylpheneturide lack a rigid heterocyclic ring, potentially enhancing metabolic stability or membrane permeability [3]. The acetyl modification differentiates it from simpler phenylacetylureas (e.g., phenacemide) by introducing an additional N-acetyl group, which may mitigate metabolic toxicity [2] [3].
Acetylpheneturide is a direct structural derivative of pheneturide (ethylphenacemide), differing solely by the addition of an acetyl group (-COCH₃) to the urea nitrogen [2] [7]. Pheneturide itself evolved from phenacemide (phenylacetylurea), the prototype acylurea anticonvulsant developed in 1948 [2]. The structural progression from phenacemide to acetylpheneturide involves two key modifications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1